5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
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Overview
Description
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone is a complex organic compound with the molecular formula C11H13BrIN3OS and a molecular weight of 442.11389 This compound is characterized by the presence of bromine, iodine, and isopropoxy groups attached to a benzaldehyde core, along with a thiosemicarbazone moiety
Preparation Methods
The synthesis of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone typically involves multiple steps. One common method starts with the preparation of 5-bromo-3-iodo-2-isopropoxybenzaldehyde, which is then reacted with thiosemicarbazide under controlled conditions to form the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to amines or other reduced forms.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone moiety can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound may interfere with cellular processes by binding to proteins or nucleic acids, leading to alterations in cell function and viability .
Comparison with Similar Compounds
5-bromo-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 4-fluoro-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
- 5-chloro-3-iodo-2-isopropoxybenzaldehyde thiosemicarbazone
- 5-bromo-3-iodo-2-methoxybenzaldehyde thiosemicarbazone These compounds share similar structural features but differ in the substituents attached to the benzaldehyde core. The presence of different halogens or alkoxy groups can influence their chemical reactivity and biological activity, making each compound unique in its applications and effects .
Properties
Molecular Formula |
C11H13BrIN3OS |
---|---|
Molecular Weight |
442.12g/mol |
IUPAC Name |
[(E)-(5-bromo-3-iodo-2-propan-2-yloxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H13BrIN3OS/c1-6(2)17-10-7(5-15-16-11(14)18)3-8(12)4-9(10)13/h3-6H,1-2H3,(H3,14,16,18)/b15-5+ |
InChI Key |
PTRFSZIFQUKEDG-PJQLUOCWSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)/C=N/NC(=S)N |
SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1I)Br)C=NNC(=S)N |
Origin of Product |
United States |
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